Ethyl 2-fluoronicotinate: A Technical Guide for Researchers
Ethyl 2-fluoronicotinate: A Technical Guide for Researchers
CAS Number: 113898-56-9
This technical guide provides a comprehensive overview of Ethyl 2-fluoronicotinate, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document summarizes its chemical and physical properties, provides detailed hypothetical experimental protocols, and explores its potential applications in medicinal chemistry.
Core Properties and Data
Ethyl 2-fluoronicotinate, with the IUPAC name ethyl 2-fluoropyridine-3-carboxylate, is a heterocyclic compound incorporating a fluorine atom at the 2-position of the pyridine ring.[1] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[2][3]
Physicochemical Properties
Quantitative data for Ethyl 2-fluoronicotinate is primarily based on computed values. The following tables summarize the key physical and chemical properties.
| Identifier | Value | Source |
| CAS Number | 113898-56-9 | PubChem[1] |
| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |
| IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate | PubChem[1] |
| Synonyms | Ethyl 2-fluoropyridine-3-carboxylate, 2-Fluoro-nicotinic acid ethyl ester | PubChem[1] |
| Computed Property | Value | Source |
| Molecular Weight | 169.15 g/mol | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 169.0539069 g/mol | PubChem[1] |
| Monoisotopic Mass | 169.0539069 g/mol | PubChem[1] |
| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Ethyl 2-fluoronicotinate are not explicitly documented in readily accessible literature. However, based on established organic chemistry principles and procedures for analogous compounds, the following hypothetical protocols are provided for guidance.
Synthesis of Ethyl 2-fluoronicotinate
A plausible synthetic route to Ethyl 2-fluoronicotinate involves the esterification of 2-fluoronicotinic acid.
Reaction:
2-Fluoronicotinic acid + Ethanol --(Acid Catalyst, Heat)--> Ethyl 2-fluoronicotinate + Water
Materials:
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2-Fluoronicotinic acid
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Anhydrous Ethanol
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Concentrated Sulfuric Acid (catalyst)
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Sodium Bicarbonate (saturated aqueous solution)
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Anhydrous Magnesium Sulfate
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Toluene (or other suitable solvent)
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Standard laboratory glassware for reflux and extraction
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoronicotinic acid in an excess of anhydrous ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or toluene.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude Ethyl 2-fluoronicotinate by vacuum distillation or column chromatography.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and three distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atom and the ester group.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O single bond stretches, C-F stretch, and aromatic C-H and C=C/C=N stretches.
Mass Spectrometry (MS):
The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z = 169. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of Ethyl 2-fluoronicotinate.
Analytical Workflow
Caption: Typical analytical workflow for structure confirmation.
Applications in Drug Development
Fluorinated pyridine derivatives are of significant importance in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions.[2][3]
While specific biological activities or signaling pathway involvement for Ethyl 2-fluoronicotinate are not widely reported, its structural motif is present in a variety of biologically active compounds. It serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactivity of the 2-fluoro substituent allows for nucleophilic aromatic substitution reactions, providing a handle to introduce diverse functionalities.
Researchers in drug discovery can utilize Ethyl 2-fluoronicotinate as a starting material for the synthesis of libraries of novel compounds to be screened for various biological targets. Its derivatives could potentially be investigated as inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. The strategic placement of the fluorine atom makes it an attractive building block for creating drug candidates with improved pharmacokinetic and pharmacodynamic profiles.[2][3]
Ethyl 2-fluoronicotinate
Meisenheimer Complex (Resonance Stabilized)
2-Substituted Product
